2-Deoxy-2-fluoro-D-glucose-1-13C

Description

BenchChem offers high-quality 2-Deoxy-2-fluoro-D-glucose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2-fluoro-D-glucose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

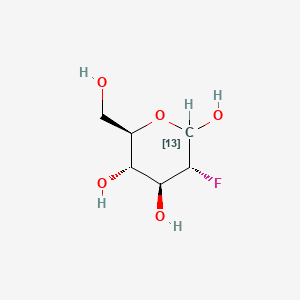

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-NQBVWVRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Deoxy-2-fluoro-D-glucose-1-13C: A Dual-Labeled Probe for Advanced Metabolic Profiling and Magnetic Resonance Imaging

Target Audience: Principal Investigators, NMR Spectroscopists, Radiochemists, and Preclinical Drug Development Professionals.

Executive Summary

2-Deoxy-2-fluoro-D-glucose-1-13C (CAS: 478518-95-5)[1] is a highly specialized, dual-labeled glucose analog designed to interrogate cellular energy metabolism without the use of ionizing radiation. By combining the biochemical trapping mechanism of 2-fluoro-2-deoxy-D-glucose (FDG) with the magnetic resonance capabilities of a Carbon-13 (

Unlike uniformly labeled

Mechanistic Grounding: The Causality of Dual Labeling

To utilize

The Metabolic Trap: C2-Fluoro Substitution

The substitution of the hydroxyl (-OH) group at the C2 position with a fluorine atom fundamentally alters the molecule's metabolic fate. Upon entering the cell via glucose transporters,

The Magnetic Reporter: C1- C Enrichment

While

-

Anomeric Resolution: The C1 position exhibits distinct chemical shifts for the

and -

Hyperpolarization Compatibility: The C1 carbon has a relatively long longitudinal relaxation time (

), making it an excellent candidate for Dynamic Nuclear Polarization (DNP). DNP can temporarily boost the

Caption: The metabolic trapping mechanism of 13C-FDG resulting in the accumulation of 13C-FDG-6-Phosphate.

Comparative Analysis of Glucose Tracers

Selecting the correct tracer is paramount for experimental validity. The table below synthesizes the operational parameters of

| Tracer | Modality | Primary Readout | Spatial Res. | Temporal Res. | Radiation |

| PET / PET-CT | Glucose Uptake / Trapping | High (~2-4 mm) | Low (Minutes) | Yes (Positron) | |

| U- | LC-MS / NMR | Comprehensive Flux (TCA, PPP) | N/A (Ex vivo) | N/A (Steady-state) | No |

| Hexokinase Activity | N/A (Ex vivo) | Low (Hours) | No | ||

| Hyperpolarized | Real-time Hexokinase Kinetics | Medium (~5 mm) | High (Seconds) | No |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that enzymatic artifacts are minimized and signal-to-noise ratios (SNR) are maximized.

Protocol A: In Vitro Metabolic Profiling via C-NMR

This protocol quantifies the rate of glucose transport and hexokinase activity in cultured cancer cells[2].

Step 1: Metabolic Synchronization

-

Seed cells in 150 mm dishes and culture until 80% confluent.

-

Wash cells twice with warm PBS and incubate in glucose-free, serum-free DMEM for 60 minutes. Causality: This depletes endogenous intracellular glucose, ensuring that the subsequent uptake of

C-FDG is not competitively inhibited.

Step 2: Tracer Incubation

-

Spike the media with a final concentration of 5 mM 2-Deoxy-2-fluoro-D-glucose-1-

C. -

Incubate at 37°C for exactly 45 minutes.

Step 3: Rapid Quenching and Extraction

-

Rapidly aspirate the media and immediately submerge the dish in liquid nitrogen for 10 seconds. Causality: Instantaneous thermal quenching halts all hexokinase and phosphatase activity, preventing the degradation of

C-FDG-6-phosphate. -

Extract metabolites using a cold dual-phase solvent system (Methanol:Chloroform:Water at a 2:2:1 ratio).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the upper aqueous phase and lyophilize.

Step 4: NMR Acquisition

-

Reconstitute the lyophilized pellet in 600 µL of D

O containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0 ppm). -

Acquire

H-decoupled

Protocol B: Hyperpolarized C-FDG MRI (DNP Workflow)

Hyperpolarization overcomes the inherent low sensitivity of

Step 1: Sample Formulation

-

Dissolve

C-FDG to a concentration of 2 M in a glass-forming matrix (e.g., 1:1 DMSO/water). -

Add 15 mM of a trityl radical (e.g., OX063) and 1.5 mM of a gadolinium chelate (e.g., Gd-DOTA). Causality: The trityl radical provides the unpaired electrons necessary for polarization transfer, while the Gd-chelate shortens the electron

, accelerating the solid-state polarization buildup.

Step 2: Dynamic Nuclear Polarization

-

Place the sample in a DNP polarizer (e.g., 3.35 T) cooled to 1.4 K using liquid helium.

-

Irradiate with microwaves at the electron spin resonance frequency (~94 GHz) for 1-2 hours until solid-state polarization plateaus.

Step 3: Rapid Dissolution and Injection

-

Dissolve the polarized sample using superheated (130°C) pressurized aqueous buffer containing a radical scavenger (e.g., Vitamin C) to yield a physiological pH and temperature.

-

Inject intravenously into the subject within 10 seconds. Causality: The hyperpolarized state decays according to the

relaxation time of the C1 carbon (typically 10-20 seconds in vivo). Rapid injection is critical to preserve the signal.

Step 4: MRSI Acquisition

-

Acquire data using a clinical or preclinical MRI scanner equipped with a broadband

C coil. Use fast chemical shift imaging (CSI) sequences to map the spatial distribution of

Caption: The Dynamic Nuclear Polarization (DNP) workflow for Hyperpolarized 13C-FDG MRI.

References

-

Fatangare, A., et al. "2-Deoxy-2-fluoro-D-glucose metabolism in Arabidopsis thaliana." Frontiers in Plant Science, 2015. Available at:[Link]

-

Patel, A. B., et al. "Direct evidence for activity-dependent glucose phosphorylation in neurons with implications for the astrocyte-to-neuron lactate shuttle." Proceedings of the National Academy of Sciences (PNAS), 2014. Available at:[Link]

-

Kubala, E., et al. "Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging." Journal of Visualized Experiments (JoVE), 2016. Available at:[Link]

-

ClinicalTrials.gov. "Hyperpolarized 13C Pyruvate-MRI and FDG-PET in a Single Exam for the Prognosis of Ischemic Cardiomyopathy." National Institutes of Health, 2025. Available at:[Link]

Sources

- 1. 2-Deoxy-2-fluoro-D-glucose-1-13C | CAS 478518-95-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Synthesis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C, a critical isotopically labeled tracer for probing glucose metabolism. The document details a strategic multi-step synthesis, commencing with the introduction of the ¹³C label at the anomeric position of glucose via the Kiliani-Fischer cyanohydrin synthesis. It further elaborates on the requisite protecting group manipulations and the stereoselective introduction of fluorine at the C-2 position. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and detailed protocols necessary for the successful laboratory synthesis of this important molecule.

Introduction: The Significance of 2-Deoxy-2-fluoro-D-glucose-1-¹³C

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that is widely utilized in biomedical research and clinical diagnostics, most notably as a tracer for positron emission tomography (PET) imaging of metabolic activity. The substitution of the hydroxyl group at the C-2 position with fluorine effectively traps the molecule within cells after phosphorylation, allowing for the visualization of glucose uptake.

The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position offers a powerful tool for mechanistic studies of glucose metabolism using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. 2-Deoxy-2-fluoro-D-glucose-1-¹³C, in particular, enables the precise tracking of the C-1 carbon of glucose as it enters various metabolic pathways, providing invaluable insights into glycolysis, the pentose phosphate pathway, and other interconnected metabolic networks. This guide outlines a robust synthetic strategy to access this valuable research tool.

Strategic Synthesis Overview

The synthesis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. The overall synthetic workflow can be conceptualized as follows:

The Molecular Dynamics and Analytical Utility of 2-Deoxy-2-fluoro-D-glucose-1-13C (13C-FDG)

As the landscape of metabolic profiling and drug development evolves, the need for high-precision isotopic tracers has never been greater. While uniformly labeled tracers like [U-13C]glucose provide a macro-level view of central carbon metabolism, targeted metabolic bottlenecks require specialized molecular probes. 2-Deoxy-2-fluoro-D-glucose-1-13C (13C-FDG) is a uniquely engineered glucose analog designed to isolate and quantify the exact rates of cellular glucose transport and initial phosphorylation.

By acting as a stable-isotope counterpart to the widely used PET imaging agent 18F-FDG, 13C-FDG allows researchers to transition seamlessly from in vivo radiological imaging to high-resolution in vitro Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) without altering the underlying molecular kinetics.

Chemical Architecture and Quantitative Properties

The utility of 13C-FDG is derived directly from its dual-modified structure.

-

The Carbon-13 Label at C1: The C1 position is an anomeric carbon. In 13C NMR spectroscopy, the chemical shift of the C1 carbon is highly distinct (typically 90–95 ppm), separating it from the crowded spectral region of other carbohydrate ring carbons. This ensures a high signal-to-noise ratio in complex biological matrices.

-

The Fluorine Substitution at C2: The replacement of the C2 hydroxyl group with a highly electronegative fluorine atom fundamentally alters the molecule's metabolic fate, acting as a deliberate biochemical roadblock.

Physicochemical Data Summary

| Property | Value |

| Chemical Name | 2-Deoxy-2-fluoro-D-glucose-1-13C |

| Common Synonyms | 13C-FDG, FDG-1-13C, 2-Deoxy-2-fluoroglucose-1-13C |

| CAS Registry Number | 1 [2] |

| Molecular Formula | C5(13C)H11FO5 |

| Molecular Weight | 183.14 g/mol |

| Primary Analytical Modalities | 13C NMR Spectroscopy, LC-MS/MS, Hyperpolarized MRSI |

| Targeted Metabolic Step | Hexokinase (HK) phosphorylation / Glucose Uptake |

Mechanistic Causality: The "Metabolic Trapping" Principle

To utilize 13C-FDG effectively, one must understand the exact causality behind its metabolic arrest. Like endogenous glucose, 13C-FDG is actively transported across the cell membrane via Glucose Transporters (GLUTs) and is rapidly phosphorylated by Hexokinase (HK) to form 13C-FDG-6-phosphate .

In standard glycolysis, the next step is catalyzed by phosphoglucose isomerase (PGI), which converts glucose-6-phosphate into fructose-6-phosphate. Mechanistically, PGI requires the abstraction of a proton from the C2 position to form a critical cis-enediol intermediate. Because 13C-FDG possesses a fluorine atom at C2 instead of a hydroxyl group, this proton abstraction is chemically impossible. The highly electronegative fluorine cannot participate in the required proton transfer, completely abrogating the isomerization step.

Consequently, 13C-FDG-6-phosphate cannot proceed down the glycolytic pathway, nor can it enter the Pentose Phosphate Pathway (PPP). It becomes intracellularly trapped, accumulating at a rate directly proportional to the combined activity of GLUT transport and Hexokinase phosphorylation, as detailed in2 [1].

Metabolic trapping of 13C-FDG due to C2-fluorine preventing downstream isomerization.

Advanced Analytical Modalities

LC-MS/MS (Multiple Reaction Monitoring)

For in vitro applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers extreme sensitivity. The mass shift provided by the single 13C atom (+1 Da) allows for the precise differentiation of the tracer from any residual background noise, enabling exact quantification of hexokinase flux.

Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging (MRSI)

While 18F-FDG PET is the gold standard for clinical oncology imaging, it utilizes ionizing radiation and lacks chemical specificity (it cannot distinguish between the parent FDG and the phosphorylated FDG-6-P). By utilizing Dynamic Nuclear Polarization (DNP), the 13C signal of 13C-FDG can be hyperpolarized, boosting its NMR sensitivity by >10,000-fold. As noted in recent3 [4], hyperpolarized 13C-MRSI allows for the real-time, non-radioactive in vivo tracking of glucose uptake, offering superior staging capabilities in complex microenvironments like prostate and brain cancers where background metabolism often confounds PET signals.

Self-Validating Experimental Protocol: In Vitro Metabolic Flux Analysis

To ensure absolute trustworthiness and reproducibility when measuring glycolytic flux, the experimental design must eliminate competitive inhibition and halt enzymatic activity instantaneously. The following protocol outlines a self-validating system for 13C-FDG application, adapted from 4 [3].

Step-by-Step Methodology

Step 1: Substrate Depletion (Causality: Removing Competitive Inhibition)

-

Wash cultured cells twice with warm Phosphate-Buffered Saline (PBS).

-

Incubate cells in glucose-free media supplemented with Dialyzed Fetal Bovine Serum (dFBS) for 1 hour.

-

Why this matters: Standard FBS contains variable amounts of unlabeled glucose. Dialyzed FBS ensures a true "zero-glucose" baseline, preventing unlabeled endogenous glucose from outcompeting 13C-FDG for GLUT binding sites.

Step 2: Isotope Pulse Labeling (Causality: Capturing Initial Rates)

-

Introduce media containing a defined concentration of 13C-FDG (e.g., 1–5 mM).

-

Incubate for a strictly timed, short duration (5 to 60 minutes).

-

Why this matters: Extended incubations lead to steady-state equilibrium where the accumulation rate plateaus. A short pulse ensures you are measuring the initial velocity (V0) of glucose uptake and HK activity.

Step 3: Instantaneous Metabolic Quenching (Causality: Freezing the Metabolome)

-

Aspirate the labeling media rapidly.

-

Immediately submerge the cells in 80% ice-cold methanol (-80°C) .

-

Why this matters: Hexokinase and intracellular phosphatases operate on millisecond timescales. The extreme temperature drop and organic solvent instantly denature these enzymes, preventing the degradation or further conversion of the trapped 13C-FDG-6-phosphate pool.

Step 4: Extraction and Analysis

-

Scrape the cells in the cold methanol, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Extract the metabolite-rich supernatant, dry under nitrogen gas, and reconstitute in the appropriate buffer for LC-MS/MS or 13C NMR analysis.

Step-by-step experimental workflow for in vitro 13C-FDG metabolic flux analysis.

Translational Impact in Drug Development

For drug development professionals, 13C-FDG serves as an indispensable pharmacodynamic biomarker. Many targeted therapies, particularly those inhibiting the PI3K/Akt/mTOR signaling pathway , exert their anti-tumor effects by downregulating GLUT expression and suppressing hexokinase activity.

By utilizing the 13C-FDG flux protocol described above, researchers can quantitatively validate the on-target efficacy of these inhibitors in vitro before moving to expensive in vivo 18F-FDG PET models. A reduction in the accumulation rate of 13C-FDG-6-phosphate directly correlates with the successful blockade of the targeted oncogenic signaling cascade.

References

-

Title: Meta-analysis And Specificity Comparison Between 13C-FDG PET and 13C-Hyperpolarized MR Spectroscopic imaging Source: OMICS Journal of Radiology URL: [Link]

Sources

Technical Guide: Mechanism and Metabolic Flux Analysis of 13C-2-FDG

Topic: Mechanism of Action and Application of Hyperpolarized [1-13C]-2-Deoxy-2-Fluoro-D-Glucose (13C-2-FDG) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, drug developers, and metabolic imaging specialists.

Executive Summary: The "Silent" Metabolic Probe

While 18F-FDG remains the clinical gold standard for positron emission tomography (PET), it suffers from a fundamental limitation: it detects the accumulation of a radiotracer but cannot chemically distinguish between the free substrate and the metabolized product in a single timeframe.

13C-labeled 2-fluorodeoxyglucose (13C-2-FDG) addresses this blind spot. When enhanced via Dissolution Dynamic Nuclear Polarization (d-DNP) , this stable isotopologue allows for real-time, non-invasive quantification of Hexokinase (HK) activity. Unlike PET, 13C-MRS (Magnetic Resonance Spectroscopy) resolves the distinct chemical shifts of free FDG and trapped FDG-6-Phosphate (FDG-6-P), providing a direct readout of glycolytic flux without the need for complex kinetic modeling assumptions.

This guide details the physicochemical mechanism, the metabolic trapping pathway, and the hyperpolarization protocols required to utilize 13C-2-FDG in high-fidelity metabolic research.

Molecular Architecture & Chemical Physics

The Isotopologue Design

The power of 13C-2-FDG lies in the synergy between two specific modifications to the glucose scaffold:

-

C2-Fluorine Substitution: Replacing the hydroxyl group (-OH) at Carbon-2 with Fluorine (-F) creates a "metabolic dead-end." The fluorine atom is small enough (Van der Waals radius similar to -OH) to be accepted by Glucose Transporters (GLUT) and Hexokinase, but its electronegativity and lack of a proton prevent the isomerization required for the next step in glycolysis.

-

[1-13C] Labeling: Carbon-13 is NMR-active.[1][2][3][4][5][6] By labeling C1 (or occasionally C2), we create a spectral beacon. Under thermal equilibrium, the signal is too weak for in vivo use. However, C1 is often chosen for DNP applications to maximize spin-lattice relaxation times (

), especially when coupled with backbone deuteration to suppress dipolar relaxation.

The DNP "Boost"

To make 13C-2-FDG viable, the Boltzmann distribution of nuclear spins must be disrupted.

-

Thermal Equilibrium: Polarization

(at 3T).[4] Signal is invisible in real-time. -

Hyperpolarized State: Polarization

.[4] Signal enhanced by

This enhancement allows the detection of the conversion of FDG to FDG-6-P on a timescale of seconds, limited only by the

The Mechanism of Metabolic Trapping

The utility of 13C-2-FDG rests on a specific enzymatic failure point. The molecule mimics glucose through uptake and phosphorylation but fails at isomerization.[7]

The Pathway Steps

-

Facilitated Transport: 13C-2-FDG enters the cytosol via GLUT1/GLUT3 transporters (upregulated in oncological models).

-

Phosphorylation (The Signal Onset): Hexokinase (HK1/HK2) transfers a phosphate group from ATP to the C6 position, forming [1-13C]-2-FDG-6-Phosphate .

-

Spectroscopic Consequence: The addition of the phosphate group and the change in electronic environment induces a chemical shift change in the 13C NMR spectrum (typically

2-3 ppm distinct from free FDG).

-

-

Metabolic Blockade: The next enzyme, Phosphoglucose Isomerase (PGI) , requires a hydroxyl group at C2 to facilitate the ring opening and isomerization to Fructose-6-Phosphate. The C2-Fluorine bond is chemically inert in this context.

-

Accumulation: 13C-2-FDG-6-P accumulates intracellularly.[8] In 13C-MRS, this appears as the growth of a new peak over time, directly proportional to HK activity.

Visualization of the Signaling Pathway

Figure 1: The fluorine atom at C2 prevents isomerization, causing accumulation of the phosphorylated product.

Experimental Protocol: Hyperpolarized 13C-MRS

This protocol describes the generation of hyperpolarized 13C-2-FDG using a dissolution-DNP system (e.g., SpinLab or HyperSense).

Sample Formulation

The "glassing" ability of the sample is critical for efficient DNP.

-

Substrate: 20–50 mg of [1-13C]-2-FDG.

-

Radical: 15 mM OX063 Trityl radical (provides the unpaired electrons for polarization transfer).

-

Glassing Agent: No additional solvent is usually needed if the FDG/Radical mix forms an amorphous glass upon freezing. If crystallization occurs, add trace amounts of DMSO or Glycerol.

-

Gd-Doping: 1-2 mM Gd-chelate (e.g., ProHance) to shorten electron

and improve polarization buildup rate.

DNP Polarization Cycle

-

Loading: Insert sample cup into the DNP polarizer.[9]

-

Conditions: Cool to 0.8 – 1.4 K in a 3.35 T (or 5 T) magnetic field.

-

Irradiation: Apply microwave irradiation at the electron Larmor frequency (

GHz for 3.35 T). -

Buildup: Monitor 13C signal buildup for 60–90 minutes until saturation (typically 20–40% polarization).

Dissolution and Injection

Critical Step: Speed is paramount to minimize

-

Dissolution: Rapidly inject superheated buffer (Tris/EDTA or Phosphate buffered saline, pH 7.4, 180°C) into the sample cup.

-

Neutralization: The final solution should be at physiological temperature (37°C) and pH.

-

Transfer: Transfer to the NMR spectrometer or MRI scanner via a magnetic tunnel (to preserve spin orientation).

-

Injection: Intravenous tail vein injection (mouse/rat) typically within 10–15 seconds of dissolution.

Data Acquisition (13C-MRS)

-

Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or simple pulse-and-acquire spectroscopy.

-

Flip Angle: Small flip angles (5°–10°) are used initially to preserve magnetization for temporal binning (dynamic acquisition).

-

Readout: Acquire spectra every 1–3 seconds for 60 seconds.

Workflow Visualization

Figure 2: The critical path from sample preparation to data acquisition.

Data Interpretation & Comparison

The resulting spectra will display two primary peaks. The kinetic rate constant (

Spectral Signatures

-

Peak A (Substrate): [1-13C]-2-FDG (

and -

Peak B (Product): [1-13C]-2-FDG-6-P. Shifted downfield (typically 2-3 ppm relative to substrate).

Comparison: 13C-FDG (MRS) vs. 18F-FDG (PET)[1][3]

| Feature | 18F-FDG (PET) | Hyperpolarized 13C-2-FDG (MRS) |

| Detection Basis | Gamma radiation (Positron annihilation) | Magnetic resonance (Nuclear spin) |

| Chemical Specificity | None. Cannot distinguish FDG from FDG-6-P. | High. Resolves Substrate vs. Product peaks. |

| Quantification | Requires kinetic modeling (Patlak plot) and assumptions about "lumped constant". | Direct ratiometric measurement of conversion ( |

| Temporal Resolution | Minutes (Accumulation phase). | Seconds (Real-time enzymatic flux). |

| Radiation Dose | Yes (Ionizing radiation). | None (Safe, stable isotope). |

| Sensitivity | Extremely High (Picomolar). | Moderate (Millimolar) - requires DNP. |

References

-

Commentary on Hyperpolarized 13C MRI: Kurhanewicz, J., et al.[4] "Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology." Neoplasia, 2011. [Link]

-

Mechanism of FDG Trapping (18F Context applicable to 13C): Phelps, M. E. "PET: The Merging of Biology and Imaging into Molecular Imaging." Journal of Nuclear Medicine, 2000. [Link]

-

DNP Experimental Protocols: Ardenkjaer-Larsen, J. H., et al.[10] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." PNAS, 2003. [Link]

-

Metabolic Imaging Reviews: Brindle, K. M., et al. "Tumor imaging with hyperpolarized 13C magnetic resonance spectroscopy." Magnetic Resonance in Medicine, 2011. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]

- 4. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. int.livhospital.com [int.livhospital.com]

- 8. Imaging of Tumour Metabolism: 18-FDG PET | Radiology Key [radiologykey.com]

- 9. youtube.com [youtube.com]

- 10. Cellular Origin and Molecular Mechanisms of 18F-FDG Uptake: Is There a Contribution of the Endothelium? | Journal of Nuclear Medicine [jnm.snmjournals.org]

The Invisible Probe: A Technical Guide to the Discovery and History of Fluorinated Glucose Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fascinating history and pivotal scientific breakthroughs that led to the development of fluorinated glucose analogs, a cornerstone of modern medical imaging and biomedical research. We will explore the key discoveries, the evolution of synthetic methodologies, and the fundamental biochemical principles that govern their application, providing a comprehensive resource for professionals in the field.

The Genesis of a Concept: Paving the Way for Metabolic Imaging

The story of fluorinated glucose analogs begins not with fluorine, but with the quest to understand the intricate metabolic processes within living organisms. In the mid-20th century, researchers were keenly interested in mapping glucose metabolism, the fundamental energy source for most living cells. Early studies by Louis Sokoloff, Martin Reivich, and their colleagues laid the groundwork by developing an autoradiographic method to measure brain glucose metabolism in animals using ¹⁴C-labeled 2-deoxyglucose.[1] This molecule, an analog of glucose, is taken up by cells and phosphorylated by hexokinase, but cannot be further metabolized, effectively trapping it within the cell.[2] This "metabolic trapping" principle became the theoretical bedrock for future developments. However, the use of ¹⁴C was limited to animal studies due to its long half-life and the invasive nature of autoradiography.[3] The challenge was to translate this powerful technique to non-invasively study the human brain.

The Breakthrough: The Synthesis of a Revolutionary Tracer

The 1970s marked a turning point with the convergence of expertise in radiochemistry, nuclear medicine, and organic chemistry. The key was to label a glucose analog with a positron-emitting radionuclide suitable for external imaging. Fluorine-18 (¹⁸F), with its relatively short half-life of just under 110 minutes, emerged as an ideal candidate.[4][5]

The first synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose (FDG) was achieved in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Czechoslovakia.[5][6][7] This was a crucial first step, demonstrating the chemical feasibility of creating such a molecule.

The landmark synthesis of ¹⁸F-labeled FDG was accomplished in 1976 at Brookhaven National Laboratory by a team that included Tatsuo Ido, Joanna S. Fowler, and Alfred P. Wolf.[5][6][7][8] This was a collaborative effort that also involved researchers from the National Institutes of Health and the University of Pennsylvania.[1][9] The initial synthesis utilized an electrophilic fluorination method.[8][9][10]

In August 1976, the first administration of ¹⁸F-FDG to human volunteers was carried out by Abass Alavi and his team at the University of Pennsylvania, who, along with David Kuhl, conducted the first human FDG-PET study.[1][5][7][11] These pioneering experiments successfully demonstrated the concentration of ¹⁸F-FDG in the brain, validating its potential as a tracer for glucose metabolism in humans.[5][7]

Table 1: Key Figures in the Early History of Fluorinated Glucose Analogs

| Individual(s) | Institution(s) | Key Contribution(s) |

| Louis Sokoloff, Martin Reivich | National Institutes of Health, University of Pennsylvania | Developed the ¹⁴C-2-deoxyglucose autoradiography method for animal studies.[1] |

| Josef Pacák, Zdeněk Točík, Miloslav Černý | Charles University, Czechoslovakia | First to synthesize non-radioactive 2-deoxy-2-fluoro-D-glucose (FDG) in 1968.[5][6][7] |

| Tatsuo Ido, Joanna S. Fowler, Alfred P. Wolf | Brookhaven National Laboratory | First to synthesize ¹⁸F-labeled FDG in 1976.[5][6][7][8] |

| Abass Alavi, David Kuhl | University of Pennsylvania | Conducted the first administration of ¹⁸F-FDG to humans and the first human FDG-PET study in 1976.[1][5][7][11] |

The Evolution of Synthesis: From Electrophilic to Nucleophilic Dominance

The initial synthesis of ¹⁸F-FDG relied on electrophilic fluorination, a process with significant limitations. This method involved the use of gaseous ¹⁸F-F₂, which was challenging to produce and resulted in low yields (around 8%) and a relatively long synthesis time of about two hours.[8][10]

A major advancement came in 1986 with the development of a nucleophilic synthesis method by Hamacher and colleagues.[2][8] This approach utilized the reaction of a mannose triflate precursor with ¹⁸F-fluoride, catalyzed by Kryptofix [2.2.2]™.[2][8][12] The nucleophilic method offered several advantages over its predecessor, including significantly higher yields (over 50%), a shorter reaction time (approximately 50 minutes), and the production of a single isomer.[2][8] This breakthrough made the large-scale production of ¹⁸F-FDG feasible and was a critical step in its widespread clinical adoption.[9]

Table 2: Comparison of Electrophilic and Nucleophilic Synthesis of ¹⁸F-FDG

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

| Fluorine Source | Gaseous ¹⁸F-F₂ | ¹⁸F-Fluoride ion |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | Mannose triflate |

| Catalyst | Not applicable | Kryptofix [2.2.2]™ |

| Typical Yield | ~8%[8][10] | >50%[8] |

| Synthesis Time | ~2 hours[8] | ~50 minutes[8] |

| Product Purity | Mixture of isomers | Single isomer[2] |

| Primary Limitation | Low yield and long synthesis time[10] | Requires high-purity precursor |

Workflow for Nucleophilic Synthesis of ¹⁸F-FDG

The following diagram illustrates the key steps in the now-standard nucleophilic synthesis of ¹⁸F-FDG.

Caption: Workflow of nucleophilic ¹⁸F-FDG synthesis.

Mechanism of Action: The "Metabolic Trapping" Principle

The utility of ¹⁸F-FDG as an imaging agent is rooted in its biochemical behavior, which closely mimics that of glucose.[12][13]

-

Transport: Like glucose, ¹⁸F-FDG is transported into cells via glucose transporters (GLUTs), which are often overexpressed in cancer cells.[8][14]

-

Phosphorylation: Once inside the cell, ¹⁸F-FDG is phosphorylated by the enzyme hexokinase to form ¹⁸F-FDG-6-phosphate.[8][13]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which proceeds through glycolysis, ¹⁸F-FDG-6-phosphate cannot be further metabolized due to the presence of the fluorine atom at the C-2 position.[13][15] This effectively "traps" the radiotracer within the cell.

-

Accumulation and Detection: The accumulation of ¹⁸F-FDG-6-phosphate is proportional to the rate of glucose uptake and phosphorylation. The positron emitted from the decay of ¹⁸F annihilates with an electron, producing two gamma photons that are detected by a PET scanner, allowing for the visualization of areas with high metabolic activity.[13]

This process is particularly effective for imaging tumors, as many types of cancer cells exhibit significantly increased glucose metabolism compared to normal tissues, a phenomenon known as the Warburg effect.[14]

Cellular Uptake and Trapping of ¹⁸F-FDG

The following diagram illustrates the metabolic pathway of ¹⁸F-FDG within a cell.

Caption: Metabolic trapping of ¹⁸F-FDG in a cell.

The Tandem Evolution of PET Technology

The development and widespread adoption of fluorinated glucose analogs are inextricably linked to advancements in Positron Emission Tomography (PET) technology. The first PET scanner was developed in the early 1960s, and the first clinically applicable whole-body PET scanner was created in the mid-1970s.[4][11] The introduction of ¹⁸F-FDG provided a powerful new tool for these early scanners, enabling the visualization of metabolic processes in unprecedented detail. Over the following decades, PET technology continued to evolve, with improvements in spatial resolution and the development of combined PET/CT scanners, which provide both functional and anatomical information.[16][17] This co-evolution has been instrumental in establishing PET imaging with ¹⁸F-FDG as a cornerstone of modern diagnostic medicine, particularly in oncology, neurology, and cardiology.[13][17][18]

Experimental Protocol: Automated Nucleophilic Synthesis of ¹⁸F-FDG

The following is a generalized, step-by-step protocol for the automated synthesis of ¹⁸F-FDG using the nucleophilic method. This protocol is intended for illustrative purposes; specific parameters may vary depending on the automated synthesis module and local regulations.

Objective: To synthesize 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) for clinical use.

Materials:

-

[¹⁸O]H₂O target for cyclotron production of ¹⁸F-fluoride.

-

Anion exchange cartridge.

-

Eluent solution: Acetonitrile, Kryptofix [2.2.2]™, and potassium carbonate.

-

Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) dissolved in acetonitrile.

-

Hydrolysis reagent (e.g., hydrochloric acid or sodium hydroxide).

-

Purification cartridges (e.g., C-18 reverse phase, alumina).

-

Sterile water for injection.

-

Automated synthesis module within a hot cell.

Methodology:

-

Production of [¹⁸F]Fluoride:

-

Bombard the [¹⁸O]H₂O target with protons in a medical cyclotron to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[12]

-

-

Trapping and Elution of [¹⁸F]Fluoride:

-

Transfer the aqueous [¹⁸F]fluoride solution from the target to the automated synthesis module.

-

Pass the solution through an anion exchange cartridge to trap the [¹⁸F]fluoride.

-

Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using the eluent solution.

-

-

Azeotropic Drying:

-

Heat the reaction vessel under a stream of nitrogen and vacuum to remove water and acetonitrile, forming a reactive [¹⁸F]fluoride-Kryptofix complex.[19]

-

-

Nucleophilic Fluorination:

-

Add the mannose triflate precursor solution to the reaction vessel.

-

Heat the mixture to induce the nucleophilic substitution reaction, where the triflate group is replaced by [¹⁸F]fluoride, forming the acetylated ¹⁸F-FDG intermediate.[19]

-

-

Hydrolysis:

-

Add the hydrolysis reagent to the reaction vessel and heat to remove the acetyl protecting groups, yielding ¹⁸F-FDG.

-

-

Purification:

-

Dilute the reaction mixture with sterile water.

-

Pass the solution through a series of purification cartridges (e.g., reverse phase C-18 and alumina) to remove unreacted fluoride, precursor, and other impurities.[12]

-

-

Final Formulation and Quality Control:

Conclusion

The discovery and development of fluorinated glucose analogs, particularly ¹⁸F-FDG, represent a landmark achievement in medical science. This journey, from fundamental biochemical concepts to sophisticated radiochemical synthesis and advanced imaging technology, has revolutionized our ability to diagnose and manage a wide range of diseases. The principles of metabolic trapping and the evolution of efficient synthetic methods have made ¹⁸F-FDG an indispensable tool in oncology, neurology, and cardiology. As research continues, the legacy of these pioneering discoveries will undoubtedly pave the way for new generations of radiotracers and further advancements in molecular imaging.

References

- History of PET | IR&T - Imaging Research & Technology. (n.d.).

- [ F]fluorodeoxyglucose, F-FDG or FDG - SNMMI. (n.d.).

- What is the mechanism of Fludeoxyglucose F-18? - Patsnap Synapse. (2024, July 17).

- A Conversation Between Joanna Fowler and Johannes Czernin. (2019, September 1).

- Pioneers reflect on history, future of FDG-PET | AuntMinnie. (2002, April 15).

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC - NIH. (n.d.).

- Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - Brieflands. (2017, April 29).

- Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - Frontiers. (2016, May 8).

- PET Scan History: 7 Key Milestones Explained - Liv Hospital. (2026, January 22).

- 2-Deoxy-2-(fluoro-18F)-D-glucose - American Chemical Society - ACS.org. (2023, October 9).

- Molecular Mechanism of Radiopharmaceutical in PET Scan-18 FDG (an analog of glucose). (n.d.).

- (PDF) History and Development of PET - Academia.edu. (n.d.).

- Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed. (n.d.).

- 18F-FDG Radiosynthesis: A Landmark in the History of PET (perspective on “Efficient Stereospecific Synthesis of No-Carrier-Added 2-[18F]fluoro-2-Deoxy-D-Glucose Using Aminopolyether Supported Nucleophilic Substitution” J Nucl Med. 1986;27:235–238) | Journal of Nuclear Medicine. (2020, December 1).

- Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf. (2023, August 28).

- THE SYNTHESIS OF FLUORINATED - iupac. (n.d.).

- Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC. (n.d.).

- MINI-REVIEW 18FDG Synthesis and Supply: a Journey from Existing Centralized to Future Decentralized Models. (n.d.).

- The synthesis of fluorinated carbohydrates (1972) | A. B. Foster | 40 Citations - SciSpace. (n.d.).

- Full article: Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs - Taylor & Francis. (2025, January 6).

- The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent | Organic Letters - ACS Publications. (2023, May 16).

- Fludeoxyglucose (18F) | Encyclopedia MDPI. (2022, October 10).

- 18 F-FDG Radiosynthesis: A Landmark in the History of PET - ResearchGate. (2025, August 10).

- Design and synthesis of 2-deoxy-2-[>18>F]fluoro-d-glucose (>18>FDG) - Icahn School of Medicine at Mount Sinai. (2005, January 28).

- Fluorine-Containing Glycomimetics | Encyclopedia MDPI. (2023, September 26).

- History of the First Synthesis of 2-Deoxy-2-Fluoro-D-Glucose the Unlabeled Forerunner of 2-Deoxy-2-618F9Fluoro-D-Glucose - ResearchGate. (n.d.).

- Initial and subsequent approach for the synthesis of 18FDG - PubMed - NIH. (2002, January 15).

- Joanna Fowler - Wikipedia. (n.d.).

- 2026 Alfred P. Wolf: Medicine Researcher – H-Index, Publications & Awards | Research.com. (n.d.).

- Fluorinated Analogues In Biochemistry And Pharmacology - Kenneth Kirk - Grantome. (n.d.).

- Fluorodeoxyglucose (18F) - Wikipedia. (n.d.).

- Synthesis and Lipophilicity of Trifluorinated Analogues of Glucose - PubMed. (2019, July 5).

- A Conversation with Joanna Fowler - PMC. (2016, April 8).

- Alfred P. Wolf's research while affiliated with Minneapolis Veterans Affairs Hospital and other places - ResearchGate. (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- The discovery of fluoride and fluorine. (n.d.).

Sources

- 1. A Conversation Between Joanna Fowler and Johannes Czernin | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. 18F-FDG Radiosynthesis: A Landmark in the History of PET (perspective on “Efficient Stereospecific Synthesis of No-Carrier-Added 2-[18F]fluoro-2-Deoxy-D-Glucose Using Aminopolyether Supported Nucleophilic Substitution” J Nucl Med. 1986;27:235–238) | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. A Conversation with Joanna Fowler - PMC [pmc.ncbi.nlm.nih.gov]

- 4. int.livhospital.com [int.livhospital.com]

- 5. Fludeoxyglucose (18F) | Encyclopedia MDPI [encyclopedia.pub]

- 6. acs.org [acs.org]

- 7. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 8. snmmi.org [snmmi.org]

- 9. Initial and subsequent approach for the synthesis of 18FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. imagingrt.com [imagingrt.com]

- 12. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]

- 13. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]

- 14. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. auntminnie.com [auntminnie.com]

- 17. (PDF) History and Development of PET [academia.edu]

- 18. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

Cellular uptake and metabolism of 2-Deoxy-2-fluoro-D-glucose-1-13C.

Advanced Technical Guide: Cellular Uptake and Metabolic Profiling of 2-Deoxy-2-fluoro-D-glucose-1-13C

Executive Summary & Strategic Rationale

2-Deoxy-2-fluoro-D-glucose-1-13C (2-FDG-1-13C) represents a sophisticated, non-radioactive dual-labeled surrogate for the clinical PET tracer

For drug development professionals, this compound offers a unique advantage: flux-independent accumulation . Unlike native glucose, which is rapidly catabolized into lactate or TCA cycle intermediates, 2-FDG-1-13C is metabolically trapped after phosphorylation. This allows for the precise quantification of glucose transport and hexokinase activity without the confounding variables of downstream catabolism.

This guide details the mechanistic grounding, experimental protocols, and data interpretation frameworks required to utilize 2-FDG-1-13C for validating metabolic inhibitors and characterizing the "Warburg Effect" in neoplastic models.

Mechanistic Principles: The "Metabolic Trap"

The utility of 2-FDG-1-13C rests on its specific interaction with the glycolytic machinery.

-

Facilitated Transport: 2-FDG-1-13C enters the cell via Glucose Transporters (GLUT1-4), competing directly with D-glucose. Its uptake rate is governed by the expression level of these transporters and the transmembrane concentration gradient.

-

Phosphorylation (The Trap): Once cytosolic, Hexokinase (HK1/HK2) phosphorylates the C6 position, yielding 2-FDG-6-Phosphate-1-13C (2-FDG-6-P) .

-

Metabolic Block:

-

Isomerization Block: The fluorine atom at C2 is electronegative and lacks the hydroxyl group required for the phosphoglucose isomerase (PGI) reaction. It cannot isomerize to Fructose-6-Phosphate.

-

G6PDH Inhibition: It is a poor substrate for Glucose-6-Phosphate Dehydrogenase, effectively blocking entry into the Pentose Phosphate Pathway (PPP).

-

Result: The

C signal accumulates as a stable pool of 2-FDG-6-P. The rate of signal accumulation is a direct proxy for the aggregate rate of Transport (

-

Pathway Visualization

Figure 1: The metabolic trapping mechanism of 2-FDG-1-13C. The fluorine substitution at C2 prevents isomerization, causing accumulation of the 6-phosphate derivative.

Experimental Protocol: Cellular Uptake Assay

This protocol is designed for adherent cancer cell lines (e.g., HeLa, MCF-7) but can be adapted for suspension cells.

Phase A: Preparation & Dosing

-

Cell Density: High density is critical for adequate NMR signal-to-noise ratio (SNR). Aim for

cells per sample. -

Starvation: Pre-incubate cells in glucose-free media for 30-60 minutes to deplete endogenous glycolytic intermediates and upregulate GLUT surface expression.

| Parameter | Specification | Rationale |

| Tracer Concentration | 5 mM - 25 mM | Saturating conditions ensure |

| Incubation Time | 30 - 120 min | Sufficient for 2-FDG-6-P accumulation without inducing ATP depletion toxicity. |

| Media Buffer | Krebs-Ringer (KRH) | Eliminates interfering signals from complex culture media (FBS, amino acids). |

Phase B: Metabolism Quenching & Extraction

Speed is vital to prevent metabolite degradation or efflux.

-

Quench: Rapidly aspirate media and wash cells 2x with ice-cold Phosphate Buffered Saline (PBS).

-

Extraction: Add 1.5 mL of ice-cold 6% Perchloric Acid (PCA) directly to the culture dish.

-

Harvest: Scrape cells and transfer the lysate to a centrifuge tube.

-

Centrifugation: Spin at 12,000 x g for 10 min at 4°C to pellet protein/debris.

-

Neutralization (Critical): Transfer supernatant to a new tube. Neutralize to pH 7.0-7.4 using 2M KOH or

.-

Note: A precipitate of Potassium Perchlorate (

) will form.

-

-

Clarification: Centrifuge again to remove salts.

-

Lyophilization: Freeze-dry the supernatant to remove water.

-

Reconstitution: Dissolve the dried powder in 600

L of

NMR Data Acquisition & Analysis

The

Spectral Signature (13C-NMR)

Unlike standard glucose, 2-FDG-1-13C signals appear as doublets due to heteronuclear spin-spin coupling (

| Metabolite Species | Anomer | Chemical Shift ( | Coupling Constant ( |

| 2-FDG (Free) | 89.6 ppm | ||

| 2-FDG (Free) | 93.5 ppm | ||

| 2-FDG-6-P | |||

| 2-FDG-6-P |

*Note: Phosphorylation at C6 induces only minor chemical shift changes at C1. While 1D

Acquisition Parameters

-

Pulse Sequence: zgpg30 (1D

C with -

Relaxation Delay (D1):

2.0 seconds (essential for quantitative integration). -

Scans (NS): 1024 - 4096 (depending on cell mass).

-

Temperature: 298 K (25°C).

Data Interpretation Workflow

Figure 2: Workflow for NMR-based quantification of 2-FDG uptake.

Calculation of Intracellular Concentration:

- = Integral area of the metabolite or TSP peak.

- = Number of equivalent carbons in TSP (typically 3 for the methyl groups if using the main peak, but check reference standard specifics).

- = 1 (since we are tracking the single C1 label).

Advanced Applications: Beyond the "Trap"

While 2-FDG is primarily a trap, high-sensitivity analysis (e.g., Cryoprobe NMR or LC-MS) has revealed minor "leakage" pathways in specific tissues (e.g., plants, liver).

-

2-FDG-1,6-Bisphosphate: In highly active glycolytic tissues, Phosphofructokinase (PFK) may slowly phosphorylate 2-FDG-6-P.

-

NDP-FDG: Nucleotide-diphosphate derivatives (e.g., UDP-2-FDG) can form, mimicking glycogen synthesis precursors. Identifying these species is crucial for assessing off-target toxicity in drug development.

References

-

Fatangare, A., et al. (2015). 2-Deoxy-2-fluoro-D-glucose metabolism in Arabidopsis thaliana. Frontiers in Plant Science.

-

Sokoloff, L., et al. (1977). The [14C]deoxyglucose method for the measurement of local cerebral glucose utilization. Journal of Neurochemistry.

-

Kanazawa, Y., et al. (1996).[3] 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate. Journal of Neurochemistry.

-

Southworth, R., et al. (2003). Tissue-specific differences in 2-fluoro-2-deoxyglucose metabolism beyond FDG-6-P: A 19F NMR spectroscopy study. NMR in Biomedicine.

-

BenchChem. (2025). Application of L-Glucose-13C in NMR Spectroscopy for Metabolomics.

Sources

Applications of stable isotopes in metabolic research.

An In-Depth Technical Guide to the Applications of Stable Isotopes in Metabolic Research

Authored by: Gemini, Senior Application Scientist

Foreword: Beyond the Snapshot – Visualizing the Dynamics of Life

Metabolic research has traditionally relied on measuring static metabolite concentrations, providing a mere snapshot of a highly dynamic and interconnected system. While informative, this approach is akin to understanding a bustling city by looking at a single photograph; it captures the components but misses the traffic, the flow, and the intricate interactions that define its function. Stable isotope tracing offers a paradigm shift, providing a metaphorical GPS to track molecules as they navigate the complex roadmaps of metabolic pathways.

This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond static measurements and delve into the dynamic world of metabolic flux. We will explore the fundamental principles of stable isotope labeling, detail core experimental methodologies, and showcase how these powerful techniques can be leveraged to answer critical questions in basic science and therapeutic development. This is not merely a collection of protocols; it is a guide to thinking dynamically about metabolism, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Foundational Principles of Stable Isotope Tracing

Stable isotopes are non-radioactive atoms that contain extra neutrons, giving them a greater mass than the more abundant isotopes of the same element.[1] Common isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[2][3] Because their chemical properties are nearly identical to their lighter counterparts, these heavy isotopes can be incorporated into metabolic precursors (tracers) without altering their biological activity.[3][4]

The core principle is elegant in its simplicity: introduce a molecule labeled with a stable isotope into a biological system and track its journey.[5] As the labeled precursor is metabolized, the heavy atom is incorporated into downstream products.[6] Analytical instruments, primarily mass spectrometers, can readily differentiate between the labeled and unlabeled versions (isotopologues) of a metabolite based on their mass difference.[7] This allows us to trace metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how these processes are altered in disease or by therapeutic intervention.[8][9]

The Language of Isotope Tracing: Key Terminology

-

Tracer: A molecule enriched with one or more stable isotopes (e.g., [U-¹³C₆]-glucose) that is introduced into a biological system.

-

Tracee: The naturally abundant, unlabeled equivalent of the molecule of interest.

-

Isotopologues: Molecules that have the same chemical formula but differ in their isotopic composition (e.g., unlabeled lactate vs. lactate containing one, two, or three ¹³C atoms).

-

Mass Isotopomer Distribution (MID): The fractional abundance of all the mass isotopomers of a given metabolite.[10] Analyzing MIDs is the cornerstone of metabolic flux analysis.

-

Isotopic Enrichment: The proportion of a molecule that is labeled with the stable isotope, often expressed as a percentage.

-

Isotopic Steady State: A state where the isotopic enrichment of intracellular metabolites becomes constant over time. Reaching this state is a critical assumption for many metabolic flux analysis models.[8]

Common Stable Isotopes and Their Utility

The choice of tracer is a critical first step in designing a stable isotope experiment and depends entirely on the biological question being asked.[8][11]

| Stable Isotope | Natural Abundance | Common Tracer Forms | Primary Applications |

| Carbon-13 (¹³C) | ~1.11% | [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine, ¹³C-Fatty Acids, ¹³C-Acetate | Tracing central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway), amino acid metabolism, and fatty acid synthesis.[][13] |

| Nitrogen-15 (¹⁵N) | ~0.37% | ¹⁵N-Glutamine, ¹⁵N-Amino Acids, ¹⁵N-Ammonium Chloride | Studying nitrogen metabolism, amino acid synthesis and catabolism, nucleotide biosynthesis, and protein turnover.[][14] |

| Deuterium (²H or D) | ~0.015% | Deuterated Water (D₂O), ²H-Glucose, ²H-Glycerol | Measuring de novo lipogenesis, gluconeogenesis, and protein synthesis. D₂O is particularly useful for in vivo studies due to its ease of administration.[15][16][17] |

Part 2: Core Methodologies in Isotope-Based Metabolomics

Stable isotope labeling enables two powerful, complementary approaches: Tracer Metabolomics for pathway discovery and qualitative analysis, and Metabolic Flux Analysis (MFA) for the absolute quantification of pathway rates.

Tracer Metabolomics: Mapping the Metabolic Landscape

Tracer metabolomics involves introducing a labeled substrate and observing the pattern and rate of label incorporation into downstream metabolites.[6] This is a powerful, relatively straightforward method to:

-

Confirm pathway activity: Does a proposed biochemical route operate under specific conditions?

-

Discover novel pathways: Tracing a label can reveal unexpected metabolic fates of a nutrient.[18]

-

Identify precursor-product relationships: Labeling patterns can definitively show that metabolite B is derived from precursor A.[18]

-

Assess relative pathway contributions: By comparing the enrichment in different downstream products, one can infer the relative activity of branching pathways.[2]

Conceptual Workflow for Tracer Metabolomics

The following diagram illustrates the typical workflow for a stable isotope tracing experiment.

Metabolic Flux Analysis (MFA): Quantifying the Flow of Life

While tracer metabolomics provides qualitative and relative information, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for calculating absolute reaction rates (fluxes) through a metabolic network.[9][13]

The principle of MFA is to use the measured Mass Isotopomer Distributions (MIDs) of key intracellular metabolites (often protein-bound amino acids, which provide a time-integrated signal) as constraints in a computational model of cellular metabolism.[13] The model then solves for the set of flux values that best explains the observed labeling patterns. This provides an unparalleled, quantitative view of cellular physiology.[19]

Conceptual Basis of ¹³C-MFA

This diagram illustrates how experimental data and computational modeling are integrated in MFA.

MFA is instrumental in metabolic engineering and is increasingly used in biomedical research to understand how disease states like cancer rewire their metabolism to support rapid proliferation.[5][19]

Part 3: Experimental Protocols & Field-Proven Insights

The success of any stable isotope tracing experiment hinges on meticulous experimental design and execution. Here, we provide a detailed protocol for a common application: tracing glucose metabolism in cultured mammalian cells.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol is designed to achieve isotopic steady state to analyze the contribution of glucose to central carbon metabolism.

Expertise & Causality: The goal is to replace the unlabeled carbon source with a ¹³C-labeled version and allow the cells to reach a new metabolic and isotopic equilibrium. The choice of dialyzed serum is critical to minimize the confounding presence of unlabeled glucose and other carbon sources from standard serum.[20] Quenching with ice-cold methanol is a non-negotiable step; it instantly halts all enzymatic activity, ensuring the measured metabolite levels accurately reflect the state of the cell at the moment of collection.[20]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 6-well plates). Allow cells to attach and grow to the desired confluency (typically 70-80%). Ensure an adequate number of replicate wells for each condition and time point.

-

-

Labeling Medium Preparation:

-

Prepare culture medium (e.g., DMEM) that lacks glucose and glutamine.

-

Supplement this base medium with dialyzed Fetal Bovine Serum (FBS) to a final concentration of 10%.

-

Add unlabeled glutamine to a final concentration of 2-4 mM.

-

Add [U-¹³C₆]-glucose to the desired physiological concentration (e.g., 5-10 mM).[20] Warm the medium to 37°C before use.

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cell monolayer once with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled medium.

-

Immediately add the pre-warmed ¹³C-labeling medium to each well.[20] Place the plates back into the 37°C, 5% CO₂ incubator.

-

-

Incubation and Isotopic Equilibration:

-

Incubate the cells for a duration sufficient to approach isotopic steady state. This time is highly dependent on the cell type and the metabolic pathways of interest.[8] For central carbon metabolites in rapidly dividing cells, this is often between 8 and 24 hours. A pilot time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to determine the optimal labeling time.[8]

-

-

Metabolite Quenching and Extraction (The Critical Step):

-

Remove plates from the incubator one at a time to process them rapidly.

-

Aspirate the labeling medium.

-

Immediately wash the cells with a generous volume of ice-cold saline (0.9% NaCl) to remove extracellular metabolites.

-

Aspirate the saline and immediately add 1 mL of ice-cold (-80°C) 80% methanol to the well to quench metabolism.[20]

-

Place the plates on dry ice for 10-15 minutes to ensure complete cell lysis and inactivation of enzymes.[20]

-

-

Sample Collection and Preparation:

-

Using a cell scraper, scrape the frozen cell lysate in the methanol.

-

Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at >13,000 rpm for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[20]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.[20]

-

The dried pellets can be stored at -80°C until analysis.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extracts in a solvent suitable for your chromatography method (e.g., a mixture of water and acetonitrile for HILIC).[20]

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis. High-resolution mass spectrometry is essential for accurately resolving different isotopologues.[6][21]

-

Part 4: Applications in Drug Development & Disease Research

Stable isotope tracing is not just an academic tool; it provides critical insights that accelerate therapeutic development and deepen our understanding of disease pathophysiology.

Oncology: Unraveling Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to fuel their growth and survival.[5][21] Stable isotope tracing has been instrumental in:

-

Identifying Metabolic Liabilities: By tracing how tumors utilize nutrients like glucose and glutamine, researchers can identify unique metabolic dependencies that can be targeted with novel drugs.[5] For example, tracing ¹³C-glucose revealed that some lung cancer cells rely on pyruvate carboxylase for anaplerosis, a pathway not typically active in normal lung tissue.[18]

-

Elucidating Drug Mechanism of Action: Tracing can reveal precisely how a drug candidate perturbs metabolic pathways, confirming its intended mechanism or uncovering off-target effects.[5][13]

-

Understanding Therapy Resistance: Metabolic adaptations are a common mechanism of resistance to cancer therapies. Isotope tracing can identify the metabolic escape routes that cells activate to survive treatment.[5]

Inborn Errors of Metabolism & Rare Diseases

For diseases with a genetic basis in metabolism, stable isotope labeling offers a direct way to assess pathway function in patients.[4] It can be used to:

-

Diagnose and phenotype disease: By administering a labeled substrate and measuring the appearance of labeled products in blood or urine, clinicians can quantify the residual activity of a deficient enzyme.

-

Monitor therapeutic efficacy: The restoration of metabolic flux following a treatment (e.g., enzyme replacement therapy or gene therapy) can be quantitatively measured, providing a powerful pharmacodynamic biomarker.[4]

Drug Metabolism and Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is fundamental to its development.[4] Labeling a drug candidate with stable isotopes (e.g., ¹³C or ²H) allows researchers to:

-

Trace the drug's fate: Track the parent drug and its metabolites throughout the body with high specificity and sensitivity using mass spectrometry.[22]

-

Identify and characterize metabolites: The isotopic signature helps distinguish drug-derived metabolites from endogenous molecules, aiding in structural elucidation.[22]

-

Conduct "human AME" studies: Using a microdose of a radiolabeled drug alongside a therapeutic dose of a stable isotope-labeled drug allows for safer and more efficient characterization of drug metabolism in humans.

Conclusion: The Future is Dynamic

The integration of stable isotope labeling with high-resolution mass spectrometry has fundamentally changed our ability to study metabolism.[7] It allows us to move from static snapshots to dynamic motion pictures of metabolic networks, providing a level of mechanistic insight that was previously unattainable.[15][23] Whether the goal is to discover a novel metabolic pathway, quantify the rewiring of cancer cell metabolism, or determine the metabolic fate of a new drug candidate, these techniques provide a robust and powerful analytical toolbox. As analytical technologies continue to improve and our understanding of metabolic networks grows, the application of stable isotope tracing will undoubtedly continue to be a cornerstone of innovation in both basic and translational research.

References

- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989). Metabolites.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. Future Science.

- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Overview of Stable Isotope Metabolomics.

- Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucid

- Stable isotope tracers for metabolic pathway analysis. Mount Sinai Scholars Portal.

- The Impact of Stable Isotope Tracers on Metabolic Research.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.

- Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. (2020). PubMed.

- An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics. Benchchem.

- Stable Isotope Tracers for Metabolic P

- Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols.

- (PDF) Applications of Stable, Nonradioactive Isotope Tracers in In vivo Human Metabolic Research.

- Metabolic Flux Analysis and In Vivo Isotope Tracing.

- Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers.

- Using Stable Isotopes to Evaluate Drug Metabolism P

- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC. (2024).

- Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC.

- The marriage between stable isotope ecology and plant metabolomics - new perspectives for metabolic flux analysis and the. Research Collection.

- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. BOC Sciences.

- Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annot

- Stable isotope labeling in proteomics and metabolomics. (2014). Bio-Synthesis Inc..

- Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. American Journal of Physiology-Endocrinology and Metabolism.

- Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods.

- Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic p

- In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. (2024). PubMed.

- Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC.

- HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology.

- Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope Tracers. Benchchem.

- Stable Isotope Tracers for Metabolic Pathway Analysis.

- Challenges and Opportunities of Metabolomics - PMC.

- Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento.

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC.

- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str

- Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC.

- Sample Preparation | Center for Stable Isotopes. The University of New Mexico.

- Stable Isotope Tracer Technology. BOC Sciences.

- Generalized Tree Structure to Annotate Untargeted Metabolomics and Stable Isotope Tracing D

- Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. (2015). Frontiers.

- Isotope tracing-based metabolite identification for mass spectrometry metabolomics. (2025). bioRxiv.

- Metabolomics and isotope tracing - PMC.

- Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (2021). Frontiers.

- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024).

- Use of isotopes in metabolomics. (2015).

- Application of Nitrogen and Carbon Stable Isotopes (δ15N and δ13C) to Quantify Food Chain Length and Trophic Structure. (2014). PLOS.

Sources

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 3. Stable isotope labeling in proteomics and metabolomics [biosyn.com]

- 4. metsol.com [metsol.com]

- 5. mdpi.com [mdpi.com]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of Nitrogen and Carbon Stable Isotopes (δ15N and δ13C) to Quantify Food Chain Length and Trophic Structure | PLOS One [journals.plos.org]

- 15. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scitechnol.com [scitechnol.com]

- 23. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

Unlocking Cellular Flux: A Technical Guide to 13C NMR Spectroscopy in Metabolic Studies

Executive Summary: The Shift from Static to Dynamic Metabolomics

In modern drug development and systems biology, understanding the static concentration of metabolites is no longer sufficient. Metabolism is a highly dynamic network of interconnected chemical fluxes. While traditional metabolomics provides a "snapshot" of steady-state pool sizes, Stable Isotope-Resolved Metabolomics (SIRM) combined with Isotope-Assisted Metabolic Flux Analysis (iMFA) allows us to trace the precise temporal flow of atoms through these networks[1],[2].

As an application scientist, I approach fluxomics as a systems-engineering problem: to understand the machine, you must track the parts in motion. This whitepaper outlines the core principles, causal experimental design, and self-validating protocols required to leverage 13C Nuclear Magnetic Resonance (NMR) spectroscopy for advanced metabolic studies.

Mechanistic Principles: Why 13C NMR?

When designing a fluxomic study, the choice of analytical platform dictates the resolution of your biological insights. Mass spectrometry (MS) is highly sensitive and routinely used to measure mass isotopologues (e.g., m+1, m+2). However, MS cannot easily distinguish between positional isotopomers—molecules with the exact same mass but different locations of the 13C label—without complex and often incomplete fragmentation[3].

13C NMR spectroscopy solves this spatial ambiguity through the physics of spin topology.

-

Scalar Coupling (J-Coupling): Adjacent 13C atoms in a metabolite's carbon backbone split each other's resonance signals into distinct multiplet patterns (singlets, doublets, quartets)[3].

-

Positional Readout: This spin topology provides a direct, non-destructive readout of the exact labeling state at specific atomic positions. For example, differentiating between anaplerotic flux (via pyruvate carboxylase) and standard Tricarboxylic Acid (TCA) cycle flux relies entirely on knowing whether a 13C atom sits at the C-3 or C-4 position of glutamate[4].

Quantitative Platform Comparison

To guide your experimental design, the table below summarizes the core differences between analytical platforms for fluxomics.

| Analytical Parameter | 1D 13C NMR | 2D 1H-13C HSQC NMR | LC-MS/MS |

| Sensitivity | Low (~6000x less than 1H) | High (Indirect 1H detection) | Very High (Femtomolar) |

| Isotope Resolution | Excellent (Positional) | Excellent (Positional + Overlap) | Limited (Mass only) |

| Sample Destruction | Non-destructive | Non-destructive | Destructive |

| Throughput | Low (Long acquisitions) | Medium (Fast 2D available) | High |

| Matrix Effects | Negligible | Negligible | High (Ion suppression) |

Experimental Workflow: A Self-Validating Protocol

A robust SIRM experiment must be a self-validating system. Every step, from quenching to acquisition, must be causally designed to prevent artifactual data and ensure that the observed isotope distribution perfectly mirrors the in vivo state.

Figure 1: Step-by-step workflow for 13C NMR Stable Isotope-Resolved Metabolomics (SIRM).

Phase 1: Isotope Labeling & Quenching

-

Isotope Administration: Replace standard cell culture media with media containing 10 mM[U-13C]glucose.

-

Causality: Uniformly labeled glucose ([U-13C]) is the premier tracer for tracking central carbon metabolism. Its fully labeled form allows tracking of glycolysis and the TCA cycle simultaneously, as most downstream metabolites will incorporate multiple 13C atoms, minimizing interference from the 1.1% natural abundance of 13C[1].

-

-

Metabolic Quenching: After the desired incubation time (e.g., 3 hours), rapidly aspirate the media, wash with cold PBS, and immediately add 80% cold methanol (-80°C)[5].

-

Causality: Cellular metabolism operates on a millisecond timescale. Cold methanol instantaneously denatures enzymes, halting metabolic flux and preserving the highly dynamic metabolite pools (like ATP and pyruvate) from artifactual degradation[5].

-

Phase 2: Extraction & NMR Sample Preparation

-

Metabolite Extraction: Incubate cells at -80°C overnight to ensure complete extraction. Centrifuge the lysate at 4000 rpm (4°C) for 30 minutes. Isolate the supernatant (polar water-soluble fraction) and lyophilize it to dryness[5].

-

Sample Reconstitution: Reconstitute the dried pellet in 600 µL of D2O containing 0.5 mM DSS (internal standard) and 10 mM imidazole (pH indicator)[5].

-

Causality: D2O is strictly required for the spectrometer's deuterium frequency lock. Controlling pH is critical because the chemical shifts of key metabolites are highly sensitive to pH fluctuations. Furthermore, for 13C NMR, sample concentration is paramount; a minimum of ~3 mg per inequivalent carbon is typically needed for standard room-temperature probes due to the low sensitivity of the 13C nucleus[6].

-

Self-Validation Checkpoint: Always run a parallel unlabeled control (natural abundance glucose) to establish baseline 13C background signals. Tracking the imidazole peak ensures that chemical shift variations across samples are due to true biological variance, not buffer artifacts.

-

Phase 3: Data Acquisition

-

NMR Spectroscopy: Acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum rather than a standard 1D 13C spectrum.

-

Causality: 1D 13C NMR is approximately 6000 times less sensitive than 1H NMR[6]. 2D HSQC overcomes this physical limitation by transferring magnetization from the highly abundant and sensitive 1H nucleus to the attached 13C nucleus. This drastically increases sensitivity while simultaneously resolving overlapping metabolite peaks in the proton dimension[5],[7].

-

Data Interpretation: Tracing the TCA Cycle

Once the 2D HSQC spectra are acquired, the multiplet structure of hub metabolites serves as a direct readout for mitochondrial flux.

Figure 2: 13C atom transitions from[U-13C]glucose through glycolysis and the TCA cycle.